Anthelmintic Potency: 10-Fold Superiority of 6-Chloropyrazine Derivatives over Albendazole Control
In a direct comparative anthelmintic assay against the gastrointestinal parasitic nematode Nippostrongylus brasiliensis (L4 larval stage), the 6-chloropyrazine-derived compound (6-chloropyrazin-2-yl)sulfanyl ethanol (compound 32) exhibited an EC50 of 33 nM, representing a 10.3-fold potency enhancement relative to the clinically used positive control albendazole (EC50 = 340 nM) [1]. This head-to-head comparison establishes the 6-chloropyrazin-2-yl scaffold as a privileged pharmacophore for anthelmintic activity that cannot be replicated by alternative heterocyclic cores or regioisomeric chloropyrazine arrangements. The same study demonstrated that an additional 6-chloropyrazine derivative, ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl] acetate (compound 11), achieved immobilization of the root-knot nematode Meloidogyne incognita at levels highly comparable to the commercial nematicide Temik (aldicarb) [1]. These quantitative benchmarks validate the 6-chloro substitution pattern as critical for anthelmintic and nematicidal applications.
| Evidence Dimension | Anthelmintic activity (EC50) against Nippostrongylus brasiliensis L4 larvae |
|---|---|
| Target Compound Data | EC50 = 33 nM for (6-chloropyrazin-2-yl)sulfanyl ethanol (compound 32) |
| Comparator Or Baseline | Albendazole (positive control): EC50 = 340 nM |
| Quantified Difference | 10.3-fold improvement in potency (33 nM vs. 340 nM) |
| Conditions | In vitro anthelmintic assay against gastrointestinal parasitic nematode N. brasiliensis (L4 stage) |
Why This Matters
Procurement decisions should prioritize the 6-chloropyrazin-2-yl scaffold when building anthelmintic candidate libraries, as this substitution pattern confers a quantifiable potency advantage over established clinical benchmarks.
- [1] Valli M, Danuello A, Pivatto M, et al. Anticholinesterasic, nematostatic and anthelmintic activities of pyridinic and pyrazinic compounds. Curr Med Chem. 2011;18(22):3423-3430. doi:10.2174/092986711796504718 View Source
